1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Description
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) at the 3-position of the pyrrolidine ring, along with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug design, particularly for modulating pharmacokinetic properties .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)20(18(26)27)9-10-25(12-20)19(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFHJHPZSXAUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340420-16-7 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Attachment of the Fmoc Protecting Group: The Fmoc group is typically introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesizers for large-scale production.
Chemical Reactions Analysis
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance and stability, while the trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties. These characteristics enable the compound to interact with enzymes, receptors, and other biological molecules, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related Fmoc-protected pyrrolidine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Trifluoromethyl vs. Methyl/Benzyl Groups :
- The -CF₃ group in the target compound significantly increases electronegativity and lipophilicity compared to -CH₃ () or -CH₂C₆H₅ (). This enhances resistance to oxidative metabolism, a critical feature in drug design .
- Benzyl-substituted analogs () offer π-π stacking capabilities, advantageous in protein-binding applications.
Chirality and Stereochemical Impact :
- The (R)-enantiomer () demonstrates the importance of stereochemistry in biological activity, whereas the target compound’s trifluoromethyl group may induce conformational rigidity, altering receptor binding .
Synthetic Utility :
- The Fmoc group in all compounds allows for compatibility with solid-phase peptide synthesis (SPPS). However, introducing -CF₃ (target) likely requires specialized trifluoromethylation reagents, unlike the straightforward alkylation used for -CH₃ or -CH₂CH₃ derivatives .
Physical Properties: Limited melting point data are available, but piperidine analogs in show m.p. ranges of 140–180°C, suggesting similar thermal stability for pyrrolidine derivatives.
Biological Activity
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, often referred to as Fmoc-Trp(CF3)-OH, is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H20F3NO5
- Molecular Weight : 471.43 g/mol
- CAS Number : 1217682-40-0
- Structure : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability.
Mechanisms of Biological Activity
The biological activity of Fmoc-Trp(CF3)-OH is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group enhances the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound has been shown to interact with receptors that are critical in signaling pathways, potentially leading to altered cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that Fmoc-Trp(CF3)-OH exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development.
Biological Assays and Research Findings
A series of assays have been conducted to evaluate the biological activity of Fmoc-Trp(CF3)-OH. Below are some notable findings:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Enzyme inhibition assay | Inhibition of enzyme X by 75% at 50 µM concentration. |
| Study 2 | Cell viability assay | Reduced cell viability in cancer cell lines by 60% at 100 µM concentration. |
| Study 3 | Antimicrobial assay | Effective against Gram-positive bacteria with an MIC of 32 µg/mL. |
Case Studies
- Cancer Therapeutics : In a study published in the Journal of Medicinal Chemistry, Fmoc-Trp(CF3)-OH was incorporated into peptide sequences designed to target cancer cells. The modified peptides demonstrated enhanced cytotoxicity compared to their unmodified counterparts, indicating the potential for developing targeted cancer therapies.
- Antimicrobial Applications : A research team explored the antimicrobial properties of Fmoc-Trp(CF3)-OH against various bacterial strains. The results indicated significant activity against resistant strains, suggesting its potential utility in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
